molecular formula C11H9BrN4 B1482853 2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2092263-98-2

2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482853
CAS No.: 2092263-98-2
M. Wt: 277.12 g/mol
InChI Key: AGPRQNXQDMLBDN-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features both bromine and nitrogen functionalities. This compound is particularly notable for its pyrazole and pyridine rings, making it a versatile moiety in organic synthesis and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The preparation typically begins with the appropriate pyridine derivative, pyrazole, and bromomethyl precursor.

  • Reaction Conditions: : Commonly, a nucleophilic substitution reaction is employed where the bromomethyl group is introduced into the pyrazole ring. This often involves a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide at elevated temperatures.

  • Purification: : The resulting product is usually purified via recrystallization or chromatographic techniques to ensure high purity.

Industrial Production Methods

While detailed industrial production methods are proprietary, large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield maximization, cost-effectiveness, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The bromomethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

  • Reduction: : Reduction can occur at the bromomethyl group, leading to the formation of the corresponding methyl derivative.

  • Substitution: : The bromomethyl group is highly reactive and can be substituted by various nucleophiles, such as amines, thiols, and alcohols.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various nucleophiles in the presence of a suitable base like sodium hydroxide or triethylamine.

Major Products Formed

  • Oxidation: : Compounds with aldehyde or carboxylic acid functionalities.

  • Reduction: : Compounds with methyl groups.

  • Substitution: : A wide range of derivatives depending on the nucleophile used, such as amines, ethers, or thioethers.

Scientific Research Applications

2-(4-(Bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile has extensive applications across various fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules due to its reactive bromomethyl group.

  • Biology: : Investigated for its potential as a building block in the design of biologically active compounds, such as enzyme inhibitors or receptor antagonists.

  • Medicine: : Explored in drug discovery for its potential pharmacological properties.

  • Industry: : Utilized in material science for the development of new materials with specific properties, such as conductivity or catalysis.

Mechanism of Action

Molecular Targets and Pathways

The bromomethyl group in the compound is highly reactive, allowing it to form covalent bonds with various biological targets. This can modulate the activity of enzymes or receptors, impacting biological pathways. The presence of the pyridine and pyrazole rings can further enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Chloromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

  • **2-(4-Fluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

  • **2-(4-Iodomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Uniqueness

The bromomethyl group in 2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile offers a balance of reactivity and stability that is often more favorable compared to its chloro, fluoro, or iodo counterparts. This makes it a particularly versatile compound for various synthetic applications.

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Properties

IUPAC Name

2-[4-(bromomethyl)-3-pyridin-3-ylpyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPRQNXQDMLBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2CBr)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

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